3-(4-Bromophenyl)prop-2-enoyl chloride
CAS No.: 27465-66-3
Cat. No.: VC2931183
Molecular Formula: C9H6BrClO
Molecular Weight: 245.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27465-66-3 |
|---|---|
| Molecular Formula | C9H6BrClO |
| Molecular Weight | 245.5 g/mol |
| IUPAC Name | 3-(4-bromophenyl)prop-2-enoyl chloride |
| Standard InChI | InChI=1S/C9H6BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H |
| Standard InChI Key | YLABICHHIYWLQM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=CC(=O)Cl)Br |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)Cl)Br |
Introduction
Chemical Identity and Basic Information
Nomenclature and Identifiers
The compound is identified through various systematic naming conventions and unique identifiers as detailed in Table 1.
| Parameter | Value |
|---|---|
| IUPAC Name | 3-(4-bromophenyl)prop-2-enoyl chloride |
| CAS Number | 27465-66-3 |
| Molecular Formula | C₉H₆BrClO |
| Molecular Weight | 245.5 g/mol |
| Synonyms | 4-bromocinnamoyl chloride, p-bromocinnamoyl chloride |
| InChI | InChI=1S/C9H6BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H |
| InChI Key | YLABICHHIYWLQM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=CC(=O)Cl)Br |
| DSSTox Substance ID | DTXSID20696449 |
Table 1: Chemical identifiers for 3-(4-Bromophenyl)prop-2-enoyl chloride
Structural Characteristics
3-(4-Bromophenyl)prop-2-enoyl chloride features a 4-bromophenyl group connected to a prop-2-enoyl chloride moiety. The molecule contains a conjugated system that includes the aromatic ring and the α,β-unsaturated carbonyl group. The presence of a bromine atom at the para position of the phenyl ring enhances the compound's reactivity profile and makes it particularly valuable for various coupling reactions. The acyl chloride functional group is highly electrophilic, while the carbon-carbon double bond provides an additional site for chemical modifications.
Physical and Chemical Properties
The physical and chemical properties of 3-(4-Bromophenyl)prop-2-enoyl chloride determine its behavior in chemical reactions and applications. These properties are summarized in Table 2.
| Property | Value/Description |
|---|---|
| Physical State | Solid |
| Melting Point | 70-71°C |
| Solubility | Soluble in organic solvents; reacts with water |
| Stability | Moisture sensitive |
| Storage Conditions | Store in a cool, dry place |
| Sensitivity | Moisture sensitive |
Table 2: Physical and chemical properties of 3-(4-Bromophenyl)prop-2-enoyl chloride
The compound's reactivity is characterized by the highly electrophilic nature of the acyl chloride group and the potential for addition reactions at the carbon-carbon double bond. These features make it susceptible to nucleophilic attack and enable a wide range of chemical transformations.
Synthesis and Preparation Methods
Synthetic Routes
The standard method for synthesizing 3-(4-Bromophenyl)prop-2-enoyl chloride involves the reaction of 4-bromocinnamic acid (also known as (2E)-3-(4-bromophenyl)acrylic acid) with thionyl chloride (SOCl₂) under reflux conditions. The general reaction scheme is represented as:
4-Bromocinnamic acid + SOCl₂ → 3-(4-Bromophenyl)prop-2-enoyl chloride + SO₂ + HCl
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using continuous flow reactors, which provide better control over reaction conditions such as temperature and pressure. This approach leads to higher yields and improved purity of the final product. Automated systems enhance safety and minimize human error during production.
Chemical Reactivity
Types of Reactions
3-(4-Bromophenyl)prop-2-enoyl chloride exhibits distinctive reactivity patterns, engaging in various chemical transformations:
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Nucleophilic Substitution Reactions: The acyl chloride group readily reacts with nucleophiles, leading to the formation of amides, esters, and other derivatives. This reactivity makes it valuable for introducing specific functional groups into organic molecules.
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Addition Reactions: The double bond in the prop-2-enoyl group can undergo addition reactions, including hydrogenation and halogenation, providing additional pathways for structural modification.
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Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids, making it useful in the synthesis of complex organic structures.
Common Reagents and Conditions
Specific reagents and conditions are employed for different reaction types:
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For Nucleophilic Substitution: Amines, alcohols, and thiols react under mild conditions to form amides, esters, and thioesters, respectively.
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For Addition Reactions: Hydrogenation typically requires hydrogen gas and a palladium catalyst, while halogenation can be achieved using halogens like bromine or chlorine.
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For Coupling Reactions: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under inert atmosphere conditions.
Major Products
The reactions of 3-(4-Bromophenyl)prop-2-enoyl chloride yield various products with diverse applications:
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Amides: Formed by reaction with amines; these compounds often exhibit significant biological activity.
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Esters: Produced through reaction with alcohols; these derivatives have applications in materials science and as synthetic intermediates.
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Thioesters: Generated by reaction with thiols; these compounds are important in biological systems and organic synthesis.
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Coupled Products: Created through Suzuki-Miyaura coupling with boronic acids; these complex structures find applications in pharmaceutical research and materials science.
An important application is the synthesis of N-(4-Bromophenyl)cinnamamide (CAS: 54934-81-5), which has demonstrated significant biological activities, including antimicrobial and anticancer properties.
Applications in Scientific Research
Organic Synthesis
3-(4-Bromophenyl)prop-2-enoyl chloride serves as a versatile building block in organic synthesis. Its reactivity profile enables the creation of diverse chemical entities, contributing to the development of novel compounds with specific properties. The presence of the bromine atom at the para position of the phenyl ring provides an additional site for further functionalization through various cross-coupling reactions.
Medicinal Chemistry
In medicinal chemistry, this compound functions as an intermediate in the synthesis of biologically active molecules, particularly those with anti-inflammatory and anticancer properties. Derivatives of this compound have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Of particular interest is the research into N-(4-Bromophenyl)cinnamamide, a derivative synthesized from 3-(4-Bromophenyl)prop-2-enoyl chloride, which has shown promising anticancer properties. Studies indicate that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, with IC₅₀ values summarized in Table 3.
| Cancer Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast) | 0.17 |
| HeLa (Cervical) | 0.25 |
| HCT-116 (Colon) | 0.30 |
Table 3: Cytotoxicity of N-(4-Bromophenyl)cinnamamide against cancer cell lines
Material Science
In materials science, 3-(4-Bromophenyl)prop-2-enoyl chloride contributes to the development of novel polymers and dyes with specific properties. The compound's ability to form diverse chemical bonds makes it valuable in creating materials with tailored characteristics for specialized applications.
Research has also explored the use of this compound in the preparation of advanced materials with specific optical, electronic, or mechanical properties, leveraging the structural features of the brominated aromatic system and the α,β-unsaturated carbonyl moiety.
Comparison with Similar Compounds
3-(4-Bromophenyl)prop-2-enoyl chloride shares structural similarities with several related compounds, but exhibits unique characteristics due to its specific functional groups:
| Compound | Structural Difference | Distinctive Properties |
|---|---|---|
| 4-Bromocinnamic Acid | Has a carboxylic acid group instead of acyl chloride | Less reactive; serves as precursor |
| 3-(4-Chlorophenyl)prop-2-enoyl Chloride | Contains chlorine instead of bromine on phenyl ring | Similar reactivity; different electronic properties |
| 3-Bromoprop-2-enoyl chloride | Lacks the phenyl ring | Higher volatility; different steric properties |
| 3-(4-Butylphenyl)prop-2-enoyl chloride | Contains butyl group instead of bromine | More lipophilic; different solubility profile |
| 4-Bromobenzoyl chloride | Lacks the alkene linkage | Different reactivity pattern; less conformational flexibility |
Table 4: Comparison of 3-(4-Bromophenyl)prop-2-enoyl chloride with structurally related compounds
The presence of the bromine atom in 3-(4-Bromophenyl)prop-2-enoyl chloride is particularly significant as it can participate in additional reactions such as halogen bonding and further functionalization, making it a versatile intermediate in organic synthesis.
Recent Research Developments
Recent studies have expanded our understanding of the applications and reactivity of 3-(4-Bromophenyl)prop-2-enoyl chloride. Research has focused on its role in the synthesis of novel compounds with potential biological activities:
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Antimicrobial Compounds: Studies have investigated the synthesis of new 3-(4-bromophenyl)indole derivatives with significant antimicrobial properties .
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Anticancer Agents: Research has shown that acyloxy compounds prepared using 3-(4-Bromophenyl)prop-2-enoyl chloride exhibit potent cytotoxicity against cancer cells, particularly B16 melanoma, suggesting that the 4-acyloxy-2-butynyl function is important for anti-melanoma activity .
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Heterocyclic Compounds: The compound has been utilized in the synthesis of various heterocyclic systems with potential applications in medicinal chemistry, such as pyrazole derivatives with biological activity .
These findings highlight the continuing importance of 3-(4-Bromophenyl)prop-2-enoyl chloride as a versatile building block in the development of compounds with significant biological activities and potential therapeutic applications.
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